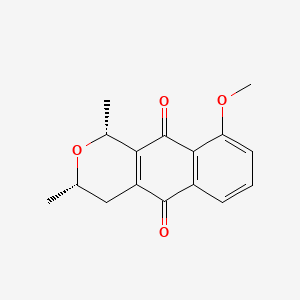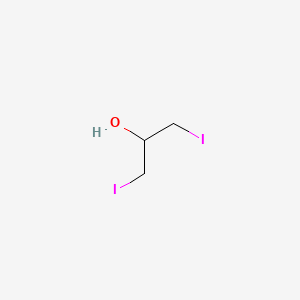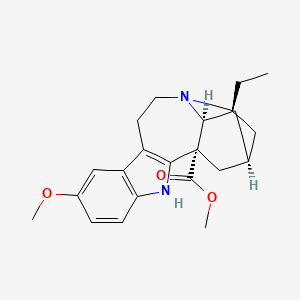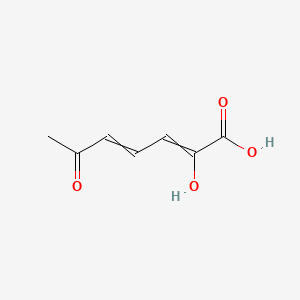
7-Acetamidoclonazepam
Vue d'ensemble
Description
7-Acetamidoclonazepam, also known as N-[5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid, belongs to the class of organic compounds known as 1,4-benzodiazepines . It is a derivative of clonazepam, a widely used benzodiazepine .
Synthesis Analysis
Clonazepam is primarily metabolized by reduction of the nitro group to form 7-aminoclonazepam, which is detected in plasma at concentrations similar to clonazepam. Cytochrome P450 3A4 mediates the formation of 7-aminoclonazepam. Up to 70% of a dose is eliminated in the urine over 7 days, mainly as 7-aminoclonazepam and 7-acetamidoclonazepam .Molecular Structure Analysis
The molecular formula of 7-Acetamidoclonazepam is C17H14ClN3O2, and its molecular weight is 327.765 . The IUPAC Standard InChI is InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23) .Chemical Reactions Analysis
Clonazepam is extensively metabolized, mainly by nitro-reduction to 7-aminoclonazepam and then, to a lesser extent, acetylated in the liver to 7-acetamidoclonazepam . The prominent role in clonazepam nitro-reduction and acetylation of 7-amino-clonazepam is assigned to CYP3A and N-acetyl transferase 2 enzymes, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Acetamidoclonazepam include a molecular weight of 327.765, and a molecular formula of C17H14ClN3O2 . The compound has a high therapeutic index .Applications De Recherche Scientifique
Metabolite Identification in Drug Testing
7-Acetamidoclonazepam, a metabolite of clonazepam, is significant in the field of drug testing. Meyer et al. (2016) highlighted its role in identifying the use of designer benzodiazepines like clonazepam. They found that clonazepam is extensively metabolized and primarily excreted as 7-acetamidoclonazepam in human urine, making it a key target for urine drug testing in cases of acute intoxication or routine drug testing (Meyer et al., 2016).
Forensic Applications
In the forensic context, the detection of 7-acetamidoclonazepam in hair samples is crucial. Negrusz et al. (2000) developed a method to quantify clonazepam and 7-aminoclonazepam in hair, emphasizing the higher deposition of 7-acetamidoclonazepam compared to clonazepam. This method has potential applications in drug-facilitated crime cases, as it can detect the presence of 7-acetamidoclonazepam in hair after a single dose of clonazepam, providing crucial evidence in such scenarios (Negrusz et al., 2000).
Clinical Toxicology
In clinical toxicology, the study of 7-acetamidoclonazepam is important for understanding the metabolism of benzodiazepines. Steentoft and Linnet (2009) reported on the blood concentrations of clonazepam and 7-aminoclonazepam in various forensic cases, providing insights into the metabolism and the effects of these substances in different scenarios, including traffic cases and criminal cases (Steentoft & Linnet, 2009).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of clonazepam and its metabolites like 7-acetamidoclonazepam is crucial in personalized medicine. Ho et al. (2019) discussed a case where prolonged withdrawal symptoms from clonazepam were potentially linked to the slow acetylator phenotype affecting the metabolism of 7-amino-clonazepam. This study emphasizes the need for genotyping in guiding clonazepam therapy, considering the individual differences in drug metabolism (Ho et al., 2019).
Oral Fluid Testing in Addiction Clinics
Melanson et al. (2016) focused on the detection of clonazepam and its primary metabolite, 7-aminoclonazepam, in oral fluid. Their study suggests that 7-aminoclonazepam is a better indicator of clonazepam use in oral fluid testing, particularly in addiction management settings. This finding is pivotal for clinics monitoring compliance with clonazepam therapy (Melanson et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSPKOOFFDJUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962142 | |
| Record name | N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41993-30-0 | |
| Record name | 7-Acetamidoclonazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041993300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(2-Chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-7-yl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ACETAMINOCLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6431E305BB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



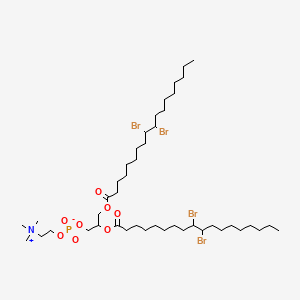
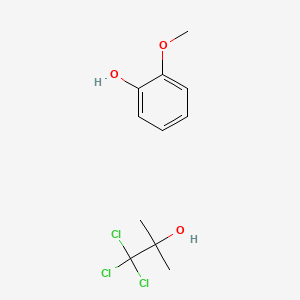

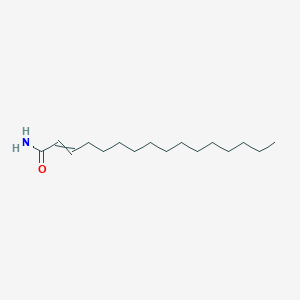

![5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol](/img/structure/B1217884.png)
